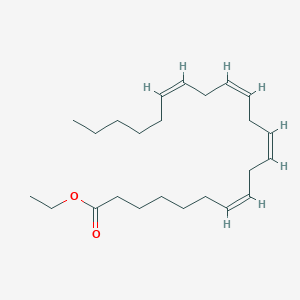

Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate is a polyunsaturated fatty acid ethyl ester. It is derived from docosahexaenoic acid (DHA) and is known for its potential health benefits, particularly in cardiovascular health. This compound is found in various plant sources such as soybean oil and evening primrose oil .

準備方法

Synthetic Routes and Reaction Conditions

Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate can be synthesized through the formal condensation of the carboxy group of docosahexaenoic acid with the hydroxy group of ethanol . This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound involves the extraction of docosahexaenoic acid from natural sources, followed by its esterification with ethanol. This process is optimized for large-scale production, ensuring high yield and purity of the final product .

化学反応の分析

Types of Reactions

Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of peroxides and other oxidation products.

Reduction: The compound can be reduced to form saturated fatty acid esters.

Substitution: Various functional groups can be introduced into the molecule through substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogens and other electrophiles are commonly used in substitution reactions.

Major Products Formed

Oxidation: Peroxides and hydroxylated derivatives.

Reduction: Saturated fatty acid ethyl esters.

Substitution: Halogenated and other substituted derivatives.

科学的研究の応用

Nutritional Applications

1. Dietary Supplementation

Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate is recognized for its role as a source of essential fatty acids. It is often included in dietary supplements aimed at improving cardiovascular health and cognitive function due to its anti-inflammatory properties.

2. Functional Foods

Incorporating this compound into functional foods can enhance their health benefits. Studies have shown that such fatty acids can improve lipid profiles and reduce the risk of chronic diseases like heart disease and diabetes .

Pharmaceutical Applications

1. Anti-Cancer Research

Recent studies have indicated that ethyl docosa-tetraenoate exhibits potential anti-cancer properties. It has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. A notable patent discusses its use in pharmaceutical compositions targeting cancer therapy by enhancing the efficacy of existing treatments .

2. Neuroprotective Effects

Research has highlighted the neuroprotective effects of polyunsaturated fatty acids on brain health. This compound has been studied for its potential to mitigate neurodegenerative diseases such as Alzheimer's by promoting neuronal survival and reducing inflammation .

Biochemical Research

1. Metabolic Studies

This compound serves as a valuable tool in metabolic studies due to its role in lipid metabolism. It can be utilized to investigate the pathways involved in fatty acid oxidation and synthesis in various biological systems .

2. Cell Signaling Pathways

this compound is also involved in cell signaling mechanisms. It influences pathways such as NF-κB and PI3K/Akt/mTOR that are crucial for cellular responses to stress and inflammation .

Case Studies

作用機序

The mechanism of action of ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also modulates the activity of various enzymes and receptors involved in inflammatory and metabolic pathways. The compound’s effects on cardiovascular health are believed to be due to its ability to reduce the levels of low-density lipoprotein (LDL) cholesterol and inhibit the oxidation of LDL cholesterol .

類似化合物との比較

Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate is similar to other polyunsaturated fatty acid ethyl esters, such as:

Ethyl (7Z,10Z,13Z,16Z,19Z)-docosapentaenoate: Another polyunsaturated fatty acid ethyl ester with an additional double bond, known for its anti-inflammatory and cardiovascular benefits.

Ethyl (7Z,10Z,13Z,16Z)-docosatetraenoate: A related compound with similar properties and applications.

The uniqueness of this compound lies in its specific configuration and the number of double bonds, which confer distinct biological activities and health benefits.

生物活性

Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate is a polyunsaturated fatty acid derivative known for its potential health benefits and biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by its long-chain structure with multiple double bonds. It is a derivative of docosahexaenoic acid (DHA), which is crucial for various physiological functions.

- Molecular Formula : C22H34O2

- Molecular Weight : 330.51 g/mol

- Structure : Contains four cis double bonds located at the 7th, 10th, 13th, and 16th positions.

The biological activity of this compound can be attributed to several mechanisms:

- Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and promoting the synthesis of anti-inflammatory mediators such as resolvins and protectins.

- Neuroprotective Properties : This compound has been shown to support neuronal health by enhancing synaptic plasticity and reducing oxidative stress in neuronal cells.

- Cardiovascular Benefits : It contributes to cardiovascular health by improving endothelial function and reducing triglyceride levels in the blood.

Anti-infection

This compound exhibits significant anti-infective properties against various pathogens:

- Antiviral Activity : It has shown effectiveness against viruses such as HIV and influenza by interfering with viral replication processes.

- Antibacterial Effects : The compound demonstrates antibacterial activity against a range of bacteria including Staphylococcus aureus and Escherichia coli.

Apoptotic Induction

Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. This property makes it a candidate for cancer therapy.

Case Studies

- Neuroprotection in Animal Models :

- Cardiovascular Health :

- Anticancer Properties :

Data Table: Summary of Biological Activities

特性

IUPAC Name |

ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h8-9,11-12,14-15,17-18H,3-7,10,13,16,19-23H2,1-2H3/b9-8-,12-11-,15-14-,18-17- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIGMBMMKHKCQW-GKFVBPDJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。